5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(trifluoromethylsulfanyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O3S/c7-6(8,9)13-4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVMUFPUISRTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)SC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a furan derivative using reagents such as trifluoromethylsulfenyl chloride (CF3SCl) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens or nitro compounds
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted furan derivatives
Scientific Research Applications
5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid involves its interaction with molecular targets through its trifluoromethylsulfanyl group. This group can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, depending on the target molecule. The compound’s effects are mediated through these interactions, which can alter the activity of enzymes, receptors, or other proteins involved in biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Inhibitory Activity
The inhibitory activity of furan-2-carboxylic acid derivatives against enzymes like salicylate synthase (MbtI or Mab-SaS) is highly dependent on the substituent at the 5-position. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Furan-2-Carboxylic Acid Derivatives
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs): Substituents like -CF₃, -CN, and -NO₂ enhance binding to enzyme active sites by increasing electrophilicity. For example, the 3-cyano-5-CF₃-phenyl derivative showed improved IC₅₀ (~15 µM) compared to non-cyano analogs .
- Steric Considerations: Relocating substituents to meta positions (e.g., 3,5-di-CF₃ vs. 2,4-di-CF₃) reduces steric clashes, as seen in isomer studies .
Key Research Findings
- Antimycobacterial Activity: The 3-cyano-5-CF₃-phenyl derivative emerged as a lead compound against Mtb, with plans for further preclinical evaluation .
- Enzyme Inhibition: The 2,4-bis(trifluoromethyl)phenyl analog demonstrated nanomolar affinity for Mab-SaS, validated by biochemical assays and molecular docking .
- Synthetic Flexibility: Suzuki-Miyaura cross-coupling enables efficient derivatization of the phenyl ring, as shown in the synthesis of 5-phenylfuran-2-carboxylic acid .
Biological Activity
5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C6H4F3O2S
Molecular Weight : 202.16 g/mol
IUPAC Name : this compound
CAS Number : 1114634-37-5
The trifluoromethyl and sulfanyl groups contribute to the compound's unique properties, influencing its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against various pathogens, including Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range .
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. For example, it has been shown to down-regulate key oncogenes in treated cancer cell lines, leading to reduced tumor growth .
- Enzyme Inhibition : The compound may interact with specific enzymes or proteins involved in critical biochemical pathways, disrupting cellular processes essential for pathogen survival or cancer cell growth.
Biological Activity Overview
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of furan carboxylic acids, including this compound. The compound exhibited promising results against Bacillus mycoides and E. coli, with an MIC of approximately 4.88 µg/mL for the most active derivative .
- Anticancer Activity Assessment : In vitro studies demonstrated that this compound significantly reduced cell viability in multiple human cancer cell lines (A549, HCT116). The IC50 values were found to be lower than those of standard chemotherapeutics like Doxorubicin, indicating a strong potential for further development .
- Mechanistic Studies : Molecular docking studies revealed that this compound could effectively bind to target proteins involved in cancer pathways, suggesting a mechanism for its anticancer effects .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The presence of trifluoromethyl and sulfanyl groups may enhance lipophilicity, potentially improving absorption rates.
- Metabolism : Further studies are needed to elucidate metabolic pathways and identify any active metabolites.
- Toxicity Profile : Initial toxicity studies indicate that similar compounds can exhibit low toxicity in normal cell lines while maintaining efficacy against cancer cells.
Q & A
Q. Basic Research Focus
- NMR Analysis : ¹H NMR confirms the furan ring integrity (δ 6.5–7.5 ppm for protons) and the absence of undesired substituents. ¹⁹F NMR identifies the CF₃S group (δ -40 to -45 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and hydrogen-bonding interactions (e.g., carboxylic acid dimerization). Single-crystal studies require slow evaporation of ethanol/water mixtures to obtain high-quality crystals .
What mechanistic insights explain the reactivity of the trifluoromethylsulfanyl group in electrophilic substitution reactions?
Advanced Research Focus
The CF₃S group acts as a strong electron-withdrawing substituent, directing electrophiles to the 4-position of the furan ring. Computational studies (DFT) reveal its meta-directing effect due to resonance withdrawal, lowering the electron density at adjacent carbons. Kinetic experiments (e.g., halogenation with NBS) show slower reaction rates compared to non-fluorinated analogs, consistent with reduced nucleophilicity .
Which solvents are optimal for solubilizing this compound, and how does pH affect its stability?
Advanced Research Focus
The compound dissolves in polar solvents (DMSO, DMF) due to the carboxylic acid group. Aqueous solubility is pH-dependent:
- Acidic conditions (pH < 3) : Protonated carboxylate reduces solubility.
- Neutral/basic conditions (pH 7–10) : Deprotonation enhances solubility but risks hydrolysis of the CF₃S group. Stability studies (HPLC monitoring) recommend storage in anhydrous DMSO at -20°C to prevent degradation .
How should researchers address discrepancies in spectroscopic data between synthetic batches?
Q. Advanced Research Focus
- Multi-technique validation : Combine ¹H/¹³C NMR, IR (carboxylic acid C=O stretch ~1700 cm⁻¹), and HRMS to confirm molecular integrity.
- Impurity profiling : LC-MS identifies byproducts (e.g., oxidized sulfonyl derivatives) arising from trace moisture or oxygen .
- Batch comparison : Statistical analysis (PCA) of NMR spectra detects subtle structural variations .
What computational approaches predict the electronic properties of this compound for materials science applications?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map frontier orbitals. The LUMO is localized on the CF₃S group, suggesting utility as an electron-accepting moiety in organic semiconductors .
- Molecular Dynamics (MD) : Simulate self-assembly in solvent environments to design supramolecular architectures .
What safety protocols are critical for handling this compound given limited toxicological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
